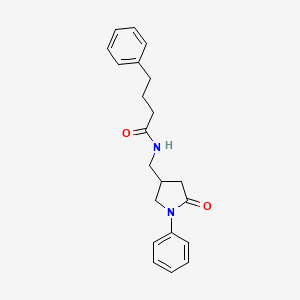

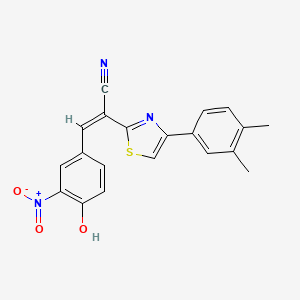

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OPB-9195, and it is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. By inhibiting FAAH, OPB-9195 can increase the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.

科学的研究の応用

Medicinal Chemistry and Drug Development

The compound’s structural features make it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. By modifying the substituents on the phenyl ring and the pyrrolidine moiety, scientists aim to optimize its pharmacological properties, including binding affinity, selectivity, and metabolic stability .

Antitubercular Activity

In a related context, derivatives of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide have been evaluated for their antitubercular activity. Researchers investigate their effects against Mycobacterium tuberculosis (MTB) strains, including both active and dormant forms. These studies contribute to the development of new anti-TB drugs .

Anti-HIV-1 Potential

Indole derivatives, including compounds related to N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide, have been explored for their anti-HIV-1 activity. Molecular docking studies help predict their interactions with viral proteins, providing insights into potential therapeutic strategies .

Parallel Synthesis

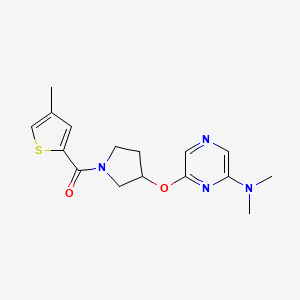

The compound has been synthesized using a parallel solution-phase approach. Researchers prepared a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. The synthesis involved a five-step transformation from itaconic acid, followed by amidation with various aliphatic amines. This parallel synthesis strategy facilitates the rapid generation of diverse analogs for biological testing .

Heterocyclic Chemistry

The compound’s pyrimidine core contributes to its relevance in heterocyclic chemistry. Researchers explore its reactivity, cyclization pathways, and functional group modifications. Understanding its chemical behavior aids in designing novel heterocyclic scaffolds for various applications .

Neurotransmitter Analogues

Given the compound’s structural resemblance to neurotransmitters like dopamine, histamine, and serotonin, researchers investigate its potential as an analogue. By modifying the phenyl and pyrrolidine portions, they aim to develop new ligands for receptors involved in neurological processes .

特性

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-18-14-21(25)23(16-18)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOALCPTURFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)

![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)

![2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol](/img/structure/B2616686.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)